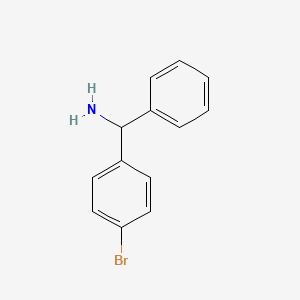
(4-溴苯基)(苯基)甲胺
描述
4-Bromophenyl)(phenyl)methanamine, also known as 4-Bromo-N-phenylmethanamine, is an organic compound belonging to the class of amines. It is a colorless solid with a melting point of 85-87 °C and a boiling point of 250-251 °C. It is soluble in methanol, ethanol, and other organic solvents, and insoluble in water. 4-Bromophenyl)(phenyl)methanamine is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
科学研究应用
δ-阿片受体配体的合成
“(4-溴苯基)(苯基)甲胺”已用于合成δ-阿片受体配体 . 阿片受体是一组以阿片类药物为配体的抑制性G蛋白偶联受体。δ-阿片受体位于中枢神经系统,与镇痛作用有关。
抗真菌剂
该化合物也已用于合成抗真菌剂 . 抗真菌剂是用于治疗和预防真菌病的药物杀真菌剂,可导致皮肤癣、足癣、真菌性脑膜炎等疾病。
合成中间体和结构单元
“(4-溴苯基)(苯基)甲胺”是一种合成中间体 . 合成中间体是用于生产其他化合物的化合物。在这种情况下,“(4-溴苯基)(苯基)甲胺”可用作更复杂化学结构合成的构建单元。
免疫学和炎症研究
该化合物在免疫学和炎症研究领域也很重要 . 它有可能用于开发针对免疫和炎症反应的新药或疗法。
传染病研究
“(4-溴苯基)(苯基)甲胺”也可用于传染病研究 . 鉴于它在合成抗真菌剂中的作用,它有可能为开发治疗真菌感染的新方法做出贡献。
真菌病研究
如前所述,该化合物已用于合成抗真菌剂 . 因此,它在真菌病研究中发挥着重要作用,有助于了解和治疗这些疾病。
作用机制
Target of Action
(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate . It has been used in the synthesis of δ-opioid receptor ligands and antifungal agents . The primary targets of this compound are therefore the δ-opioid receptors, which play a crucial role in pain perception, and various fungal cells, which are the targets of antifungal agents.
生化分析
Biochemical Properties
(4-Bromophenyl)(phenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of selective opioid delta receptor ligands . It interacts with enzymes and proteins involved in these pathways. For instance, it has been used in the asymmetric synthesis of diarylmethylamines, which are crucial for the preparation of selective opioid delta receptor ligands . The nature of these interactions involves the binding of (4-Bromophenyl)(phenyl)methanamine to specific enzymes, facilitating the synthesis of target compounds.
Cellular Effects
The effects of (4-Bromophenyl)(phenyl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antifungal agents, (4-Bromophenyl)(phenyl)methanamine affects the expression of genes involved in fungal cell wall synthesis . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
At the molecular level, (4-Bromophenyl)(phenyl)methanamine exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of selective opioid delta receptor ligands, where it binds to specific enzymes, facilitating the formation of the desired product . Additionally, (4-Bromophenyl)(phenyl)methanamine can inhibit or activate enzymes involved in gene expression, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)(phenyl)methanamine change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Bromophenyl)(phenyl)methanamine remains stable under specific conditions, with a stability of up to four years when stored at -20°C . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(phenyl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the synthesis of selective opioid delta receptor ligands. At higher doses, (4-Bromophenyl)(phenyl)methanamine can exhibit toxic or adverse effects, impacting the overall health of the animal models . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(4-Bromophenyl)(phenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It plays a role in the synthesis of selective opioid delta receptor ligands and antifungal agents, where it interacts with enzymes involved in these pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cells.
Transport and Distribution
The transport and distribution of (4-Bromophenyl)(phenyl)methanamine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of (4-Bromophenyl)(phenyl)methanamine can impact its efficacy and function, influencing its overall biochemical properties.
Subcellular Localization
(4-Bromophenyl)(phenyl)methanamine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions, as it ensures that (4-Bromophenyl)(phenyl)methanamine interacts with the appropriate biomolecules to exert its effects.
属性
IUPAC Name |
(4-bromophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGXLVXNFZFUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-17-5 | |
| Record name | 55095-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
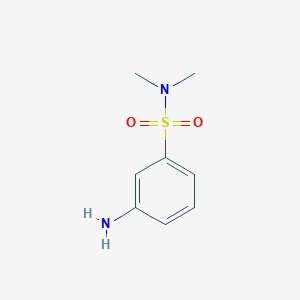

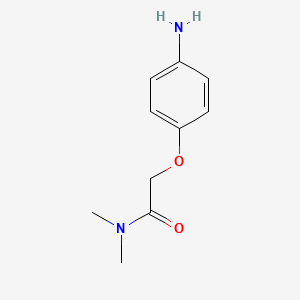
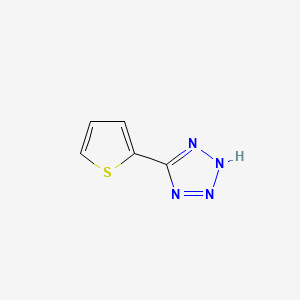
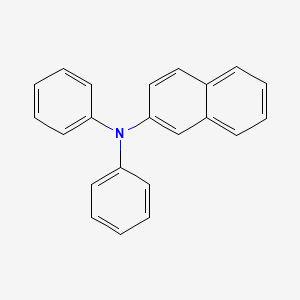
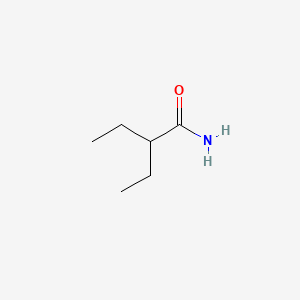
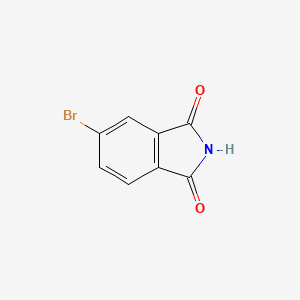
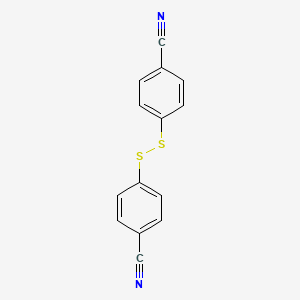
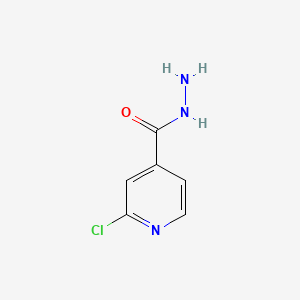

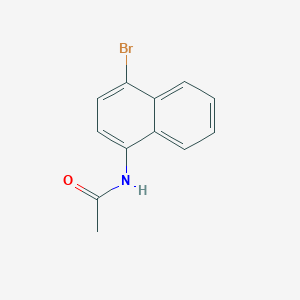

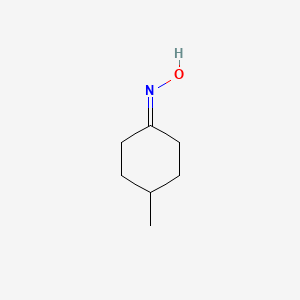
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
